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New research highlights the significant anti-tumor capabilities of the SGLT2 inhibitor,

canagliflozin, in various preclinical cancer models. These in vivo studies provide compelling

evidence of canagliflozin's ability to suppress tumor growth, both as a standalone therapy and

in combination with existing treatments like radiotherapy and chemotherapy. The drug primarily

exerts its effects through the modulation of key metabolic and signaling pathways, including the

inhibition of mitochondrial respiration and the activation of the AMPK pathway.

Recent in vivo studies have validated the anti-proliferative effects of canagliflozin, a drug

primarily used for type 2 diabetes, in a range of cancers including prostate, hepatocellular

carcinoma (HCC), non-small cell lung cancer (NSCLC), and glioblastoma. These studies,

utilizing xenograft and allograft mouse models, have consistently shown that oral administration

of canagliflozin leads to a significant reduction in tumor growth and, in some cases, improved

survival.

Comparative Efficacy of Canagliflozin in Preclinical
Models
In a prostate cancer xenograft model using PC3 cells, canagliflozin treatment resulted in a

45% inhibition of tumor growth at the study's endpoint.[1] When combined with radiotherapy,

canagliflozin further amplified the tumor-suppressive effects.[1] Similarly, in a non-small cell

lung cancer xenograft model, canagliflozin not only inhibited tumor proliferation and

clonogenic survival but also augmented the efficacy of radiotherapy.[2][3] For hepatocellular

carcinoma, continuous administration of canagliflozin was found to prevent the development
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of tumors in a mouse model of diabetes and non-alcoholic steatohepatitis (NASH)-related

hepatocarcinogenesis.[4] In glioblastoma, canagliflozin significantly suppressed tumor growth

in transplanted mice.[5][6]

The following table summarizes the quantitative data from key in vivo studies, comparing the

effects of canagliflozin with alternative or combination therapies.
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Cancer
Type

Animal
Model

Cell Line
Canagliflozi
n Dosage

Comparator
/Combinatio
n

Key
Findings

Prostate

Cancer
Nude Mice PC3

~60

mg/kg/day in

diet

Radiotherapy

(5 Gy)

Canagliflozin

alone

inhibited

tumor growth

by 45%;

Combination

with

radiotherapy

showed

amplified

effects.[1]

Prostate

Cancer
NRG Mice 22RV1

45-70

mg/kg/day in

diet

Radiotherapy

(5 Gy)

Canagliflozin

delayed

tumor

endpoint from

18 to 30

days;

Combination

with

radiotherapy

extended

endpoint to

~50 days.[1]

Hepatocellula

r Carcinoma
STAM Mice - 30 mg/kg/day Vehicle

Significantly

fewer hepatic

tumors in the

continuous

canagliflozin

group.[4]

Non-Small

Cell Lung

Cancer

BALB/c Nude

& NRG Mice

A549, H1299,

H1975

Not specified Radiotherapy Canagliflozin

inhibited

xenograft
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growth and

augmented

the efficacy of

radiotherapy.

[2]

Glioblastoma
Allograft

Mouse Model
GL261

100 mg/kg

orally for 10

days

Vehicle

Canagliflozin

group

showed

significant

suppression

of tumor

growth.[6]

Hepatocellula

r Carcinoma

Xenograft

Mouse Model
Huh7

20 µM (in

vitro)

Sorafenib (5

µM)

Combination

of

canagliflozin

and sorafenib

effectively

inhibited HCC

xenograft

tumor growth.

[7]

Mechanisms of Anti-Proliferative Action
The anti-tumor effects of canagliflozin are attributed to several interconnected mechanisms,

primarily centered around cellular metabolism and signaling. A key mechanism is the inhibition

of mitochondrial complex-I supported respiration, which leads to reduced ATP production and

activation of AMP-activated protein kinase (AMPK).[8][9] AMPK activation, in turn, inhibits the

mTOR pathway, a critical regulator of cell growth and survival.[10] This cascade ultimately

leads to the suppression of hypoxia-inducible factor-1α (HIF-1α), a key transcription factor

involved in tumor metabolism and survival.[2]

Furthermore, canagliflozin has been shown to induce cell cycle arrest, particularly at the G2/M

phase in HCC cells, and promote apoptosis through the activation of caspase-3.[4][11] In some
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cancers, the anti-proliferative effects are also linked to the inhibition of glucose uptake through

SGLT2, which is expressed in certain tumor types.[4][5]
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Caption: Canagliflozin's anti-proliferative signaling pathway.

Experimental Protocols
The in vivo validation of canagliflozin's anti-proliferative effects has been conducted using

established experimental protocols. A general workflow is outlined below.
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Caption: General experimental workflow for in vivo studies.
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Detailed Methodologies:

Animal Models: Studies have utilized various immunodeficient mouse strains to host human

cancer cell lines (xenografts) or immunocompetent mice for syngeneic tumors (allografts).

Commonly used strains include nude mice (lacking T-lymphocytes) and NRG mice (lacking

T- and B-lymphocytes).[1] For specific cancer models like NASH-related HCC, STAM mice

are used.[4]

Cell Lines: A variety of human cancer cell lines have been used, including PC3 and 22RV1

(prostate), HepG2 (hepatocellular carcinoma), A549, H1299, and H1975 (non-small cell lung

cancer), and U251MG and U87MG (glioblastoma).[1][2][4][5]

Canagliflozin Administration: Canagliflozin is typically administered orally, either mixed in

the chow diet at concentrations calculated to achieve a specific mg/kg/day dose, or via oral

gavage.[1][6] Dosages in the reported studies range from 30 mg/kg/day to 100 mg/kg/day.[1]

[4][6]

Comparator Treatments: When used in combination studies, canagliflozin has been

compared with or added to standard treatments. For instance, radiotherapy has been

delivered using targeted X-ray beams at doses like 5 Gy.[1] Chemotherapeutic agents such

as sorafenib have also been used in combination.[7]

Tumor Growth Assessment: Tumor growth is monitored regularly by measuring tumor

dimensions with calipers and calculating the volume. At the end of the study, tumors are

often excised and weighed.[1] Survival is also a key endpoint, often visualized using Kaplan-

Meier curves.[1]

Molecular Analysis: To elucidate the mechanisms of action, tumors are subjected to further

analysis, including immunohistochemistry (IHC) for protein expression and localization,

Western blotting for protein quantification, and RNA sequencing to analyze gene expression

changes.[1][2]

In conclusion, the in vivo validation of canagliflozin's anti-proliferative effects provides a strong

rationale for its further investigation as a potential anti-cancer agent. Its ability to target

fundamental metabolic pathways in cancer cells, both alone and in combination with existing
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therapies, opens up new avenues for cancer treatment strategies. Further clinical studies are

warranted to translate these promising preclinical findings into benefits for cancer patients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Canagliflozin Demonstrates Potent In Vivo Anti-
Proliferative Effects Across Multiple Cancers]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b606465#validation-of-canagliflozin-s-anti-
proliferative-effects-in-vivo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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